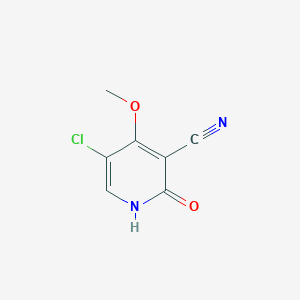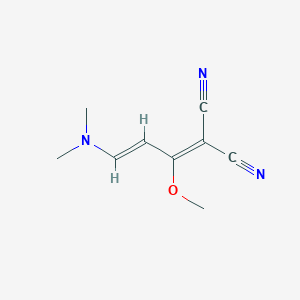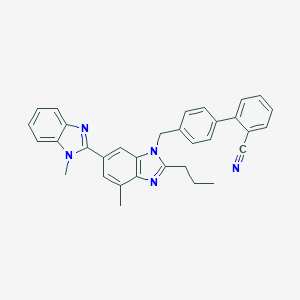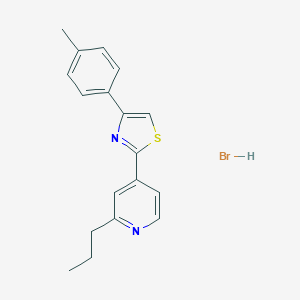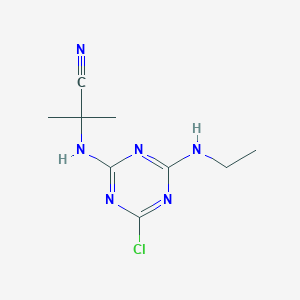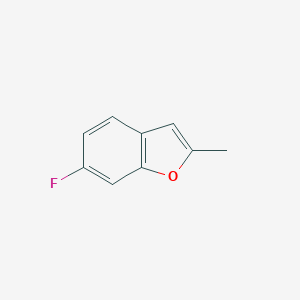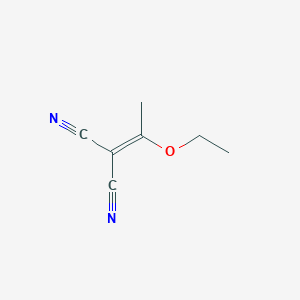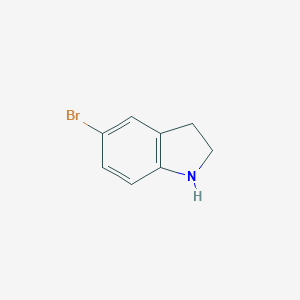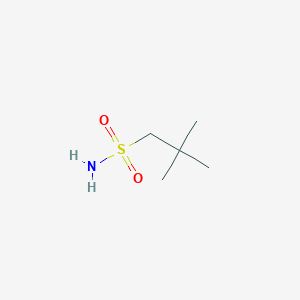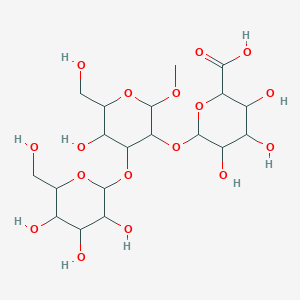
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside, commonly known as MMG, is a carbohydrate molecule that has been widely studied for its potential therapeutic applications. MMG is a complex molecule that is synthesized through a multi-step process involving several chemical reactions. In
作用机制
The mechanism of action of MMG is not fully understood. However, it is believed that MMG exerts its therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways. MMG has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a critical role in inflammation and cancer.
生化和生理效应
MMG has been shown to have several biochemical and physiological effects. MMG has been shown to inhibit the activity of several enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix. MMG has also been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, which is an important component of the extracellular matrix. MMG has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of MMG is that it is a relatively stable molecule and can be easily synthesized in the laboratory. MMG is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of MMG is that it is a complex molecule and requires several chemical reactions for synthesis. MMG is also relatively insoluble in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of MMG. One of the future directions is to explore the potential of MMG as a therapeutic agent for the treatment of cancer. Another future direction is to explore the potential of MMG as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are also needed to fully understand the mechanism of action of MMG and to identify its molecular targets. Additionally, the development of novel synthetic methods for MMG could lead to the development of new analogs with improved therapeutic properties.
合成方法
The synthesis of MMG involves several chemical reactions that are carried out in a step-wise manner. The first step involves the conversion of D-mannose to its pentaacetate derivative, which is then converted to the corresponding benzylidene acetal. The benzylidene acetal is then converted to the corresponding 2,3-unsaturated derivative, which is then subjected to a series of reactions involving galactosylation, glucuronidation, and deprotection to yield the final product, MMG.
科学研究应用
MMG has been extensively studied for its potential therapeutic applications. One of the most promising applications of MMG is in the treatment of cancer. MMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MMG has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
属性
CAS 编号 |
125365-17-5 |
|---|---|
产品名称 |
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
分子式 |
C19H32O17 |
分子量 |
532.4 g/mol |
IUPAC 名称 |
3,4,5-trihydroxy-6-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32O17/c1-31-19-15(36-18-12(28)9(25)10(26)14(35-18)16(29)30)13(7(23)5(3-21)33-19)34-17-11(27)8(24)6(22)4(2-20)32-17/h4-15,17-28H,2-3H2,1H3,(H,29,30) |
InChI 键 |
LOWQBZMGQPXYKM-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同义词 |
Me-3-GPGPMP methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)

